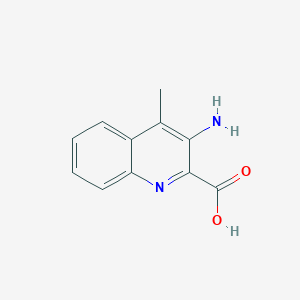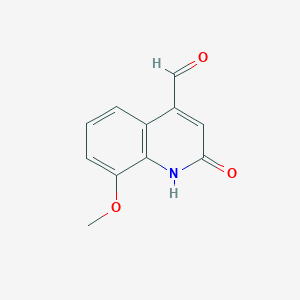
1-(Difluoromethyl)naphthalene-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O. It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the second position, and an aldehyde group at the first position.
Vorbereitungsmethoden
Die Synthese von 1-(Difluormethyl)naphthalin-2-carbaldehyd kann über verschiedene Syntheserouten erfolgen. Ein häufiges Verfahren beinhaltet die Verwendung von Difluormethylierungsreagenzien, um die Difluormethylgruppe in den Naphthalinring einzuführen. Dieser Prozess beinhaltet typischerweise die Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Reaktionsbedingungen ermöglicht .
In industrieller Umgebung kann die Produktion von 1-(Difluormethyl)naphthalin-2-carbaldehyd große chemische Prozesse umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Prozesse verwenden häufig fortschrittliche katalytische Systeme und optimierte Reaktionsbedingungen, um eine effiziente Synthese zu erreichen .
Analyse Chemischer Reaktionen
1-(Difluormethyl)naphthalin-2-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Difluormethylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
1-(Difluormethyl)naphthalin-2-carbaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es dient als Sonde in biochemischen Studien, um Enzym-Aktivitäten und Stoffwechselwege zu untersuchen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-(Difluormethyl)naphthalin-2-carbaldehyd seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann die Stabilität und Reaktivität der Verbindung verbessern, wodurch sie an verschiedenen biochemischen Stoffwechselwegen teilnehmen kann. Die Aldehydgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden und so deren Aktivitäten und Funktionen modulieren .
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)naphthalene-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activities and functions .
Vergleich Mit ähnlichen Verbindungen
1-(Difluormethyl)naphthalin-2-carbaldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(Trifluormethyl)naphthalin-2-carbaldehyd: Diese Verbindung verfügt über eine Trifluormethylgruppe anstelle einer Difluormethylgruppe, was ihre Reaktivität und Stabilität beeinflussen kann.
1-(Chlormethyl)naphthalin-2-carbaldehyd: Das Vorhandensein einer Chlormethylgruppe führt zu unterschiedlichen chemischen Eigenschaften und Reaktionsmustern.
1-(Methyl)naphthalin-2-carbaldehyd: Die Methylgruppe liefert eine einfachere Struktur mit unterschiedlicher Reaktivität im Vergleich zur Difluormethylgruppe.
Eigenschaften
Molekularformel |
C12H8F2O |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |
InChI-Schlüssel |
FHVCGPRQBMXLNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)




![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)


![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)

